1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Description
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Properties
IUPAC Name |
1-(chloromethyl)-6-thiophen-3-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-3-9-10-5-15-11(4-14(10)7-13-9)8-1-2-16-6-8/h1-2,6-7,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJTTDBTXBBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)CCl)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Oxazines
are heterocyclic compounds containing one oxygen and one nitrogen atom in a double-bonded six-membered ring. They are considered special scaffolds in medicinal chemistry. Compounds containing an oxazine moiety have shown a variety of biological activities, such as anticancer, antibacterial, anti-inflammatory, antiplatelet, antitubercular, and alpha-glucosidase inhibitory activities.
Biological Activity
The compound 1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : Imidazo[5,1-c][1,4]oxazine
- Substituents : Chloromethyl and thiophenyl groups
Biological Activity Overview
Research indicates that compounds with imidazo[5,1-c][1,4]oxazine structures exhibit a variety of biological activities. The following sections detail specific pharmacological effects observed in studies.
Antimicrobial Activity
Several studies have reported that imidazo derivatives possess significant antimicrobial properties. For instance:
- Mechanism : The presence of the thiophene ring enhances the interaction with microbial targets, potentially disrupting cell wall synthesis or function.
- Case Study : A study demonstrated that similar compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
Anticancer Activity
Imidazo compounds have been investigated for their anticancer potential:
- Mechanism : These compounds may inhibit DNA synthesis or induce apoptosis in cancer cells. The imidazo structure is known to interact with key enzymes involved in cell proliferation.
- Case Study : In vitro studies indicated that related compounds exhibited cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and imidazo derivatives have shown promise in reducing inflammatory responses:
- Mechanism : Compounds may inhibit pro-inflammatory cytokines or enzymes such as COX and LOX.
- Case Study : Research has shown that certain imidazo derivatives reduced inflammation markers in animal models .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Inhibition of DNA synthesis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in disease processes.
- Receptor Modulation : These compounds can interact with various receptors (e.g., dopamine receptors), potentially influencing signaling pathways related to disease progression.
- DNA Interaction : The ability to intercalate into DNA structures may lead to inhibition of replication and transcription processes.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of imidazo[5,1-c][1,4]oxazines. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of the thiophene moiety may enhance activity due to its electron-withdrawing properties .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Synthesis Pathway Example
A synthetic route was established where the chloromethyl group was replaced by amines to generate a series of imidazo[5,1-c][1,4]oxazine derivatives. This method demonstrated high yields and selectivity under mild conditions, making it suitable for large-scale applications .
Material Science
Research has explored the use of imidazo[5,1-c][1,4]oxazines in creating advanced materials such as polymers and nanocomposites.
Case Study: Conductive Polymers
The incorporation of the compound into polymer matrices has been studied for its electrical conductivity properties. The resulting materials showed improved conductivity compared to traditional polymers, indicating potential applications in electronic devices .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
